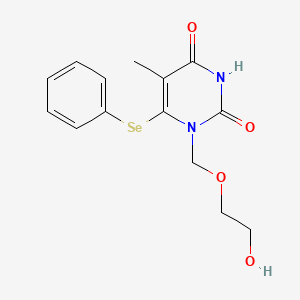
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine is a synthetic compound that belongs to the class of thymine derivatives This compound is characterized by the presence of a phenylselenenyl group attached to the thymine base, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine typically involves the following steps:
Starting Materials: The synthesis begins with thymine and phenylselenyl chloride as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 60-80°C to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, it is likely that similar principles of organic synthesis and purification are applied on a larger scale. Industrial production would involve optimization of reaction conditions, scaling up of the reaction, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine undergoes various chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselenenyl group, yielding the corresponding thymine derivative.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Thymine derivatives.
Substitution: Various substituted thymine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and inducing apoptosis in cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections and cancer treatment.
Industry: The compound may find applications in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound targets viral enzymes and cellular proteins involved in DNA replication and repair.
Pathways Involved: It interferes with the replication of viral DNA by inhibiting viral polymerases and induces apoptosis in cancer cells by activating caspase pathways.
Comparación Con Compuestos Similares
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione
- 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
Comparison:
- 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine is unique due to the presence of the phenylselenenyl group, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione contains a phenylsulfanyl group instead of phenylselenenyl, which affects its reactivity and biological activity.
- 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone lacks the thymine base and has different applications and properties.
Actividad Biológica
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine is a compound derived from the thymine structure, modified with a hydroxyethoxy group and a phenylselenenyl moiety. This compound is of interest due to its potential biological activities, particularly in antiviral applications, specifically against HIV. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
| Property | Value |
|---|---|
| Chemical Formula | C14H16N2O4Se |
| Average Mass | 354.31 g/mol |
| IUPAC Name | This compound |
This compound functions primarily as an inhibitor of reverse transcriptase (RT), an essential enzyme for the replication of retroviruses like HIV. The phenylselenenyl group enhances the compound's interaction with the enzyme, potentially increasing its inhibitory effects compared to other derivatives.
Antiviral Efficacy
Research indicates that compounds structurally related to this compound exhibit significant anti-HIV activity. For instance, derivatives such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) have shown promising results:
- HEPT and Analogues :
Structure-Activity Relationships
The structure-activity relationship (SAR) studies have revealed that modifications to both the thymine base and the substituents on the phenyl ring can lead to enhanced antiviral activity. Key findings include:
- Substituent Effects :
Case Studies
Several studies have documented the effectiveness of related compounds in clinical settings:
- In Vitro Studies :
- Clinical Implications :
Propiedades
Número CAS |
136632-03-6 |
|---|---|
Fórmula molecular |
C14H16N2O4Se |
Peso molecular |
355.26 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O4Se/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19) |
Clave InChI |
QBZVMPXGWMPTKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















